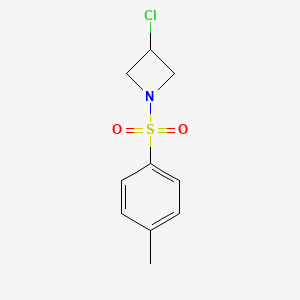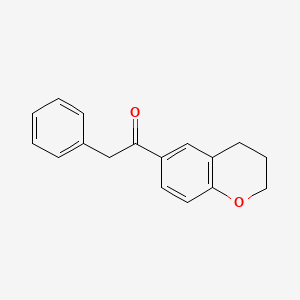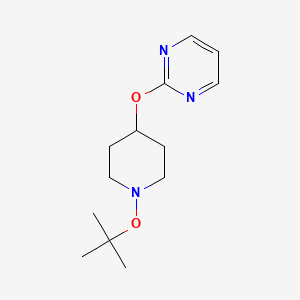
3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1-tosylazetidine is a four-membered heterocyclic compound that belongs to the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics. The presence of a tosyl group (p-toluenesulfonyl) and a chlorine atom in the structure of 3-chloro-1-tosylazetidine further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1-tosylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tosylaziridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of 3-chloro-1-tosylazetidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-1-tosylazetidine undergoes various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened by nucleophiles, leading to the formation of linear or branched products.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ring-opening reactions: Strong nucleophiles like lithium aluminum hydride (LiAlH4) or Grignard reagents in ether solvents.
Oxidation and reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) in suitable solvents
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidines with various functional groups.
Ring-opening reactions: Formation of linear or branched amines, alcohols, or thiols.
Oxidation and reduction: Formation of oxidized or reduced derivatives of 3-chloro-1-tosylazetidine
Aplicaciones Científicas De Investigación
3-chloro-1-tosylazetidine has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting central nervous system disorders.
Polymer chemistry: Utilized in the synthesis of novel polymers with unique properties, such as enhanced thermal stability and mechanical strength
Mecanismo De Acción
The mechanism of action of 3-chloro-1-tosylazetidine is primarily based on its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the tosyl group and the chlorine atom makes the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These reactions can be exploited to modify the compound’s structure and enhance its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-tosylazetidine: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
3-chloroazetidine: Lacks the tosyl group, resulting in different reactivity and stability profiles.
1-tosylaziridine: A three-membered ring compound with higher ring strain and different reactivity compared to azetidines
Uniqueness
3-chloro-1-tosylazetidine is unique due to the combination of the tosyl group and the chlorine atom, which imparts distinct reactivity and stability characteristics. This makes it a valuable intermediate in various chemical transformations and a promising candidate for further research in medicinal and polymer chemistry .
Propiedades
Número CAS |
24083-59-8 |
|---|---|
Fórmula molecular |
C10H12ClNO2S |
Peso molecular |
245.73 g/mol |
Nombre IUPAC |
3-chloro-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C10H12ClNO2S/c1-8-2-4-10(5-3-8)15(13,14)12-6-9(11)7-12/h2-5,9H,6-7H2,1H3 |
Clave InChI |
YETLWFZXEQXIFM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















